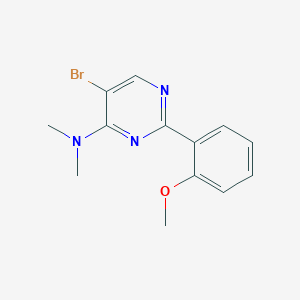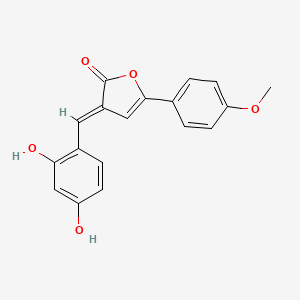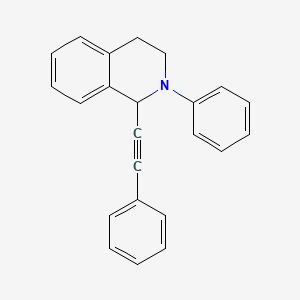
2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a phenyl group and a phenylethynyl group attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated tetrahydroisoquinoline derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the alkyne group to an alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Conversion of the alkyne group to an alkane.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially inhibiting or activating biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Phenylethynyl-1,3-dioxanes: These compounds share the phenylethynyl group but differ in the core structure.
Phenylacetone: A simpler compound with a phenyl group attached to an acetone moiety.
3-Methyl-2-phenyl-1-substituted-indole derivatives: These compounds have a similar phenyl group but are based on an indole core.
Uniqueness: 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core combined with phenyl and phenylethynyl groups, providing a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
823814-00-2 |
|---|---|
Molecular Formula |
C23H19N |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-phenyl-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H19N/c1-3-9-19(10-4-1)15-16-23-22-14-8-7-11-20(22)17-18-24(23)21-12-5-2-6-13-21/h1-14,23H,17-18H2 |
InChI Key |
KOGRVHYAZGYPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C#CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine](/img/structure/B12911432.png)
![Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12911441.png)
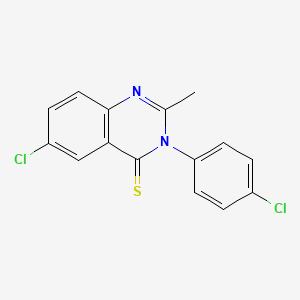
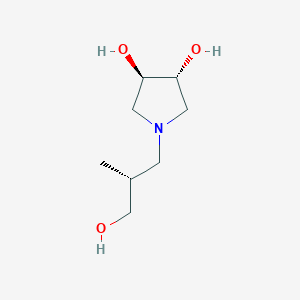


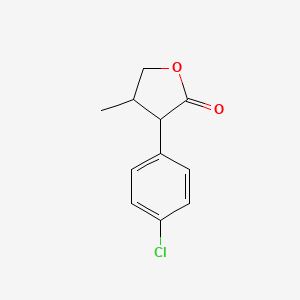
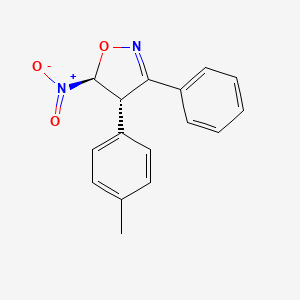
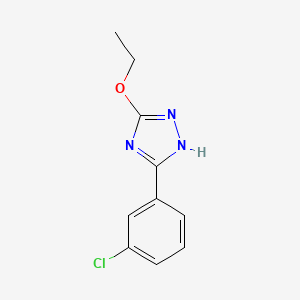
![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)
methanone](/img/structure/B12911492.png)
